2,8-Bis(trifluoromethyl)-4-vinylquinoline

説明

Historical Context of Trifluoromethylated Quinolines

The development of trifluoromethylated quinolines emerged from the broader evolution of fluorinated heterocyclic chemistry, which gained significant momentum during the twentieth century. The discovery that fluorine substitution at specific positions of quinoline structures could dramatically enhance biological activity marked a pivotal moment in medicinal chemistry research. A major advance occurred during the 1980s with the recognition that fluorine at position-6 of quinoline derivatives conferred broad and potent antimicrobial activity, leading to the development of fluorinated quinolones as a major class of antibacterial agents. This breakthrough established the foundation for systematic exploration of fluorine incorporation at other positions within the quinoline scaffold.

The specific development of trifluoromethyl-substituted quinolines built upon these early discoveries, with researchers recognizing that the trifluoromethyl group provided superior electronic effects compared to single fluorine atoms. It has been well established that fluorinated quinolines, particularly those containing trifluoromethyl substituents, have achieved a significant place in modern medicinal chemistry due to their enhanced electronic properties and improved biological profiles. The introduction of trifluoromethyl groups provides better electronic effects at neighboring carbon centers, substantially affecting the molecule's dipole moment, acidity, and basicity of neighboring functional groups. Biological studies have clearly indicated that the presence of trifluoromethyl groups in positions seven and eight of the quinoline ring is responsible for enhanced biological activity, making these compounds subjects of considerable growing interest in pharmaceutical research.

Significance in Fluorinated Heterocyclic Chemistry

Fluorinated heterocyclic compounds have attracted substantial attention from the scientific community due to the unique physicochemical properties imparted by carbon-fluorine bonds. The inclusion of fluorine atoms into organic compounds often increases their lipophilicity and metabolic stability, enhancing their bioavailability and affinity for target proteins. This fundamental characteristic has led to fluorine-containing compounds comprising more than 20% of medications currently on the market, with nearly 300 fluorine-containing drugs having received official approval for medicinal use. The strategic incorporation of fluorine atoms into heterocyclic scaffolds has proven to make them more biologically potent compounds, as evidenced by numerous commercial drugs that possess directly fluorinated heterocyclic components.

The trifluoromethyl group represents one of the most important fluorinated substituents in modern pharmaceutical chemistry. Compared to other fluorinated modifications, the trifluoromethyl group provides a unique combination of electronic and steric effects that can dramatically alter molecular properties. The strong electron-withdrawing nature of the trifluoromethyl group influences the reactivity of adjacent functional groups while simultaneously providing enhanced metabolic stability through the strength of carbon-fluorine bonds. These properties make trifluoromethylated heterocycles particularly valuable in drug development, where researchers seek compounds with improved pharmacokinetic profiles and enhanced biological activity.

Recent advances in fluorination technology have made it easier to incorporate fluorine into new small molecules, with both chemical and electrochemical synthetic routes being developed for the insertion of fluorine atoms into heterocyclic systems. Chemical fluorination methods employ either nucleophilic or electrophilic fluorinating agents, while electrochemical fluorination protocols utilize ionic liquids containing alkyl ammonium fluoride salts as stable fluoride ion sources. These technological developments have facilitated the synthesis of increasingly complex fluorinated heterocycles, enabling researchers to explore novel structural motifs such as this compound.

Position of this compound within Quinoline Research

Quinoline represents one of the most important nitrogen-based heterocyclic aromatic compounds in modern chemistry, with quinoline derivatives attracting significant research attention due to their broad range of activities and wide applications. The versatility of quinoline and its derivatives has attracted considerable interest in drug development, synthetic organic chemistry, and industrial chemistry, making quinoline-based structures fundamental scaffolds in medicinal chemistry research. Within this extensive family of compounds, this compound occupies a unique position as a highly functionalized derivative that combines multiple reactive sites with enhanced electronic properties.

The specific substitution pattern present in this compound represents an advanced example of quinoline functionalization, where traditional quinoline chemistry has been enhanced through strategic incorporation of fluorinated substituents. The compound serves as a key intermediate in the synthesis of potent antimalarial agents, demonstrating the practical importance of advanced quinoline derivatives in pharmaceutical applications. This role as a synthetic intermediate highlights the compound's value not only as an end product but as a building block for accessing more complex therapeutic molecules.

Research into fluorinated quinoline derivatives has revealed that the positioning of trifluoromethyl groups significantly influences biological activity, with substitution at positions 7 and 8 being particularly favorable for enhanced therapeutic properties. The dual trifluoromethyl substitution pattern in this compound positions this compound at the forefront of structure-activity relationship studies, where researchers investigate how multiple fluorinated substituents interact to produce synergistic effects on molecular properties and biological activity.

Chemical and Structural Uniqueness

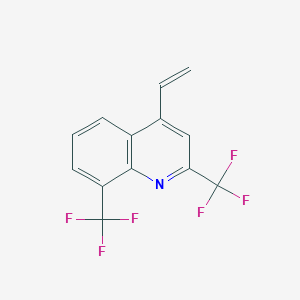

This compound exhibits distinctive structural features that set it apart from conventional quinoline derivatives and establish its unique position within fluorinated heterocyclic chemistry. The molecular formula C13H7F6N reveals the presence of six fluorine atoms distributed across two trifluoromethyl groups, creating an exceptionally fluorine-rich structure that contributes to unique physicochemical properties. With a molecular weight of 291.19 and monoisotopic mass of 291.048269, the compound represents a compact yet highly functionalized molecule that combines multiple reactive sites within a single scaffold.

The crystallographic analysis of this compound has revealed important structural details that contribute to its chemical uniqueness. The compound crystallizes in the monoclinic space group P21/c with specific cell parameters that reflect the three-dimensional arrangement of its functional groups. X-ray crystal structure analysis has revealed that each molecule features intermolecular carbon-hydrogen···fluorine hydrogen bonds and halogen-halogen-type interactions, demonstrating the complex intermolecular forces that govern the solid-state behavior of this fluorinated compound. The interplanar dihedral angle between the quinoline ring and the vinyl substituent has been observed at approximately 21-23 degrees, indicating a specific spatial relationship between these functional groups that influences both chemical reactivity and physical properties.

The structural uniqueness of this compound extends beyond its static molecular architecture to encompass its chemical reactivity profile. The presence of dual trifluoromethyl groups at positions 2 and 8 creates a highly electron-deficient quinoline ring system, significantly altering the electronic distribution compared to unsubstituted quinoline. This electronic modification affects both the nucleophilicity of the nitrogen atom and the reactivity of the aromatic ring system toward electrophilic and nucleophilic substitution reactions. The vinyl group at position 4 provides an additional site for chemical transformation, offering opportunities for polymerization, cross-coupling reactions, and other carbon-carbon bond forming processes.

The synthetic accessibility of this compound has been demonstrated through its preparation via Suzuki-Miyaura cross-coupling reaction, achieving yields of 87% under optimized conditions. This high-yielding synthetic route involves the coupling of 4-bromo-2,8-bis(trifluoromethyl)quinoline with vinylboronic acid derivatives in the presence of palladium catalysts, demonstrating the compatibility of the highly fluorinated quinoline core with modern cross-coupling methodologies. The successful application of palladium-catalyzed chemistry to this substrate highlights the chemical stability of the trifluoromethyl substituents under typical organometallic reaction conditions, further emphasizing the practical utility of this compound in synthetic applications.

特性

IUPAC Name |

4-ethenyl-2,8-bis(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F6N/c1-2-7-6-10(13(17,18)19)20-11-8(7)4-3-5-9(11)12(14,15)16/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQUOKZRJAVFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=NC2=C1C=CC=C2C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653645 | |

| Record name | 4-Ethenyl-2,8-bis(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031928-53-6 | |

| Record name | 4-Ethenyl-2,8-bis(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

The primary targets of 2,8-Bis(trifluoromethyl)-4-vinylquinoline are the enzymes of the protozoan parasite Trichomonas vaginalis. These enzymes include purine nucleoside phosphorylase, lactate dehydrogenase, triosephosphate isomerase, and thioredoxin reductase. These enzymes play crucial roles in the survival and proliferation of the parasite, making them ideal targets for antiparasitic drugs.

Mode of Action

This compound interacts with its targets by binding to the active sites of the aforementioned enzymes. This interaction inhibits the normal function of these enzymes, leading to a disruption in the metabolic processes of the parasite.

Biochemical Pathways

The inhibition of these enzymes disrupts several biochemical pathways within the parasite. For instance, the inhibition of purine nucleoside phosphorylase disrupts the purine salvage pathway, which is essential for the synthesis of DNA and RNA. Similarly, the inhibition of lactate dehydrogenase disrupts the glycolytic pathway, affecting the parasite’s energy production.

Pharmacokinetics

It is known that similar compounds, such as mefloquine, are extensively metabolized in the liver by the cyp3a4 enzyme. The main metabolite of mefloquine is 2,8-bis-trifluoromethyl-4-quinoline carboxylic acid, which is inactive against Plasmodium falciparum.

Result of Action

The result of the action of this compound is the reduction in the viability of the Trichomonas vaginalis trophozoites. For example, one of the derivatives of this compound, QDA-1, was found to completely reduce trophozoite viability at a concentration of 160 µM. It also increased reactive oxygen species production and lipid peroxidation after 24 hours of treatment.

生化学分析

Biochemical Properties

2,8-Bis(trifluoromethyl)-4-vinylquinoline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. Studies have shown that this compound can bind to enzymes such as purine nucleoside phosphorylase, lactate dehydrogenase, triosephosphate isomerase, and thioredoxin reductase . These interactions often result in the modulation of enzyme activity, either inhibiting or activating specific biochemical pathways. For instance, the binding of this compound to thioredoxin reductase can lead to increased oxidative stress within cells, influencing various cellular processes .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving Trichomonas vaginalis, this compound was found to inhibit cell growth and increase reactive oxygen species production . These effects suggest that the compound can disrupt normal cellular functions, potentially leading to cell death or altered metabolic states.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to bind to enzymes such as lactate dehydrogenase and thioredoxin reductase highlights its role in enzyme inhibition and activation . These interactions can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. For instance, the inhibition of thioredoxin reductase by this compound can result in increased oxidative stress, which may trigger a cascade of molecular events leading to cell damage or apoptosis .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. Over time, the compound has been shown to maintain its activity, although some degradation may occur under certain conditions . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function, highlighting the importance of monitoring its effects over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Lower doses of the compound have been associated with minimal adverse effects, while higher doses can lead to toxicity and significant physiological changes . Studies have identified threshold effects, where specific dosages result in noticeable biochemical and cellular alterations. For instance, high doses of this compound have been linked to increased oxidative stress and potential cytotoxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with enzymes such as lactate dehydrogenase and thioredoxin reductase suggests its role in modulating key metabolic processes . These interactions can influence the overall metabolic state of cells, potentially leading to altered energy production and utilization.

生物活性

2,8-Bis(trifluoromethyl)-4-vinylquinoline (CAS No. 1031928-53-6) is a compound recognized for its significant biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological mechanisms, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features a quinoline backbone with two trifluoromethyl groups at the 2 and 8 positions and a vinyl group at the 4 position. The compound can be synthesized via various methods, including a one-pot process that condenses haloquinolines with alpha-picolyl derivatives under specific conditions .

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Condensation of haloquinoline with alpha-picolyl derivative |

| 2 | Oxidation to form the final methanone derivative |

| 3 | Characterization using X-ray crystallography to confirm structure |

Antimalarial Properties

One of the most notable biological activities of this compound is its efficacy as an antimalarial agent . It serves as an important intermediate in the synthesis of mefloquine, a widely used antimalarial drug effective against Plasmodium falciparum .

The mechanism by which this compound exerts its antimalarial effects involves:

- Inhibition of Plasmodium growth : The compound interferes with the metabolic processes within the malaria parasite.

- Targeting specific pathways : It may affect biochemical pathways related to heme metabolism and protein synthesis in the parasite .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is absorbed efficiently upon administration. Key aspects include:

- Distribution : The compound distributes to tissues relevant for antimalarial activity.

- Metabolism : Primarily occurs in the liver, involving cytochrome P450 enzymes.

- Excretion : Metabolites are eliminated through urine and feces .

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of this compound:

- Study on Antimalarial Activity : Research demonstrated that derivatives of this compound exhibited significant activity against Plasmodium falciparum, suggesting its potential as a lead compound for new antimalarial drugs .

- Synthesis and Characterization : A study detailed the synthesis of new quinoline derivatives, including this compound, highlighting their biological testing against various pathogens .

- Structure-Activity Relationship (SAR) : Investigations into SAR indicated that modifications to the quinoline structure could enhance biological efficacy, providing insights for future drug design .

科学的研究の応用

Structural Characteristics

The molecular structure of 2,8-bis(trifluoromethyl)-4-vinylquinoline has been elucidated through X-ray crystallography. It crystallizes in a monoclinic space group with specific cell parameters (a = 16.678(2) Å, b = 17.492(7) Å, c = 8.286(4) Å, β = 97.50(2)) and exhibits intermolecular C–H···F hydrogen bonds and halogen interactions, which are crucial for its bioactivity .

Antimalarial Activity

One of the primary applications of this compound is in the development of antimalarial agents. It acts as a key intermediate in synthesizing compounds that exhibit significant activity against Plasmodium falciparum, the parasite responsible for malaria. Mefloquine, derived from this compound, has been particularly noted for its effectiveness against drug-resistant strains of malaria .

Antibacterial Properties

Additionally, derivatives of this compound have shown potential antibacterial activity. The compound's structural features contribute to its ability to interact with bacterial targets effectively .

Case Studies and Research Findings

- Antimalarial Development : Research has demonstrated that compounds derived from this compound can inhibit Plasmodium falciparum growth effectively. A study reported that certain derivatives exhibited IC50 values in the low micromolar range against resistant strains .

- Synthesis Efficiency : A comparative study on synthesis methods highlighted the Suzuki-Miyaura coupling as a highly efficient route for producing this compound with minimal by-products and high yields .

- Structural Insights : Detailed crystallographic studies have provided insights into the interactions within the crystal lattice of this compound, suggesting how these interactions may influence its biological activity .

類似化合物との比較

Antimalarial Activity

- Mefloquine (Erythro-2,8-bis(trifluoromethyl)-α-(2-piperidyl)-4-quinolinemethanol): Mefloquine, a clinically used antimalarial, shares the 2,8-bis(trifluoromethyl)quinoline core but substitutes the 4-vinyl group with a piperidine-methanol side chain. Pharmacokinetic studies in mice show a plasma elimination half-life of 17.0 hours and erythrocyte concentrations fivefold higher than plasma, enhancing its therapeutic window . In contrast, 2,8-bis(trifluoromethyl)-4-vinylquinoline lacks the polar methanol group, resulting in lower solubility (XLogP3 = 4.8 vs. 3.8 for mefloquine analogs) .

- 4-Aminoquinoline Derivatives: Derivatives like 7-chloro-N-(pyridin-4-yl)quinolin-4-amine (134) (IC₅₀ = 11.7 ± 3 μM against P. falciparum) and 2,8-bis(trifluoromethyl)-4-(piperazin-1-yl)quinoline demonstrate that replacing the 4-vinyl group with amines or chlorides modulates potency. Compound 119 (IC₅₀ = 8.4 ± 1.7 μM) highlights that trifluoromethyl groups enhance activity compared to chloro-substituted cores .

Antimycobacterial Activity

4-Amino-substituted derivatives, such as 1 (MIC = 3.13 µg/mL against M. tuberculosis H37Rv), show efficacy comparable to first-line drugs.

Anticancer Activity

Quinolines with 4-aryl or heteroaryl substituents, like 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline (55), exhibit cytotoxicity (IC₅₀ = 19.88 µg/mL in HL-60 leukemia cells). The vinyl group in this compound may limit such activity due to reduced π-stacking interactions compared to planar aromatic substituents .

Table 1: Key Properties of Selected Quinoline Derivatives

準備方法

Key Features:

- Starting Materials: The process begins with haloquinoline derivatives, particularly 4-chloroquinoline or similar halogenated quinoline derivatives, which are selected for their reactivity and availability.

- Reaction Conditions: The process involves condensing the haloquinoline with an α-picolyl derivative, such as 2-pyridyl-acetonitrile, in the presence of a suitable solvent, a base, and a phase transfer catalyst at temperatures ranging from -10°C to +90°C.

- Reaction Mechanism: The condensation forms an intermediate acetonitrile derivative, which is oxidized in situ to yield the target quinoline derivative. The oxidation involves nucleophilic attack by an oxidizing agent, leading to formation of the vinyl group at the 4-position of the quinoline ring.

Advantages:

- Elimination of Intermediate Isolation: The process avoids isolating the acetonitrile intermediate, simplifying purification.

- Reduced Hazardous Reagents: It circumvents the use of highly reactive and hazardous reagents like butyl lithium, replacing them with safer alternatives.

- Economical and Scalable: The method is suitable for large-scale production due to its simplicity and use of common reagents.

Research Data:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Condensation | Haloquinoline + α-picolyl derivative | Solvent, base, phase transfer catalyst, 10°C to 90°C | Formation of intermediate acetonitrile derivative |

| Oxidation | Oxidizing agent (peroxide-based) | In situ, same vessel | Conversion to vinylquinoline derivative |

This method is detailed in a patent (US6500955B1), which emphasizes its simplicity, safety, and cost-effectiveness, making it a preferred route for synthesizing this compound.

Alternative Synthetic Routes

While the one-pot method is dominant, other routes have been explored:

Reaction of 2-pyridyl lithium or magnesium bromide with quinoline carboxylic acids: Early methods involved preparing reactive organometallic intermediates, such as 2-pyridyl lithium or magnesium bromide, which then reacted with quinoline derivatives to form the core structure. However, these routes are less favored due to the hazards associated with organolithium reagents and the need for rigorous anhydrous conditions.

Multi-step synthesis involving halogenation, coupling, and oxidation: Traditional routes include halogenation of quinoline rings followed by coupling with pyridyl derivatives and subsequent oxidation steps. These are more laborious and less economical compared to the one-pot method.

Key Research Findings and Data

Research efforts have focused on optimizing reaction conditions to maximize yield and purity:

- Reaction Temperature: Optimal temperatures are around 10°C to 90°C, balancing reaction rate and selectivity.

- Catalysts and Solvents: Phase transfer catalysts and polar aprotic solvents such as acetonitrile facilitate the reaction.

- Oxidizing Agents: Peroxide-based oxidants are effective in converting the intermediate to the vinylquinoline, with the mechanism involving nucleophilic attack and epoxidation steps.

Data Table: Effect of Reaction Parameters on Yield

Summary of Preparation Methodology

The synthesis of this compound predominantly relies on a one-pot condensation-oxidation process :

- Step 1: Condensation of haloquinoline with an α-picolyl derivative in a suitable solvent with a base and phase transfer catalyst.

- Step 2: In situ oxidation of the intermediate to introduce the vinyl group, facilitated by peroxide oxidants.

- Outcome: Efficient, scalable, and safer production of the target compound with high purity and yield.

This methodology has been validated through patent literature and experimental research, demonstrating its robustness and adaptability for large-scale pharmaceutical synthesis.

Q & A

Q. What are the standard synthetic protocols for preparing 2,8-Bis(trifluoromethyl)-4-vinylquinoline?

- Methodological Answer: The compound is typically synthesized via nucleophilic displacement of 2,8-bis(trifluoromethyl)-4-chloroquinoline using a vinyl-containing reagent. A common protocol involves heating the chloro-quinoline precursor with a diamine (e.g., ethylenediamine) in N-methylpyrrolidone (NMP) at elevated temperatures (e.g., 80–100°C) in the presence of triethylamine as a base. The reaction mixture is cooled to room temperature, followed by precipitation via addition of ethyl acetate and water . For intermediates like 4-bromoquinoline derivatives, POBr₃ is used for bromination, and carboxylation may employ butyllithium/CO₂ .

Q. How is the structural confirmation of this compound achieved experimentally?

- Methodological Answer: Structural confirmation involves:

- ¹H NMR : Key shifts include aromatic protons (δ 7.5–8.5 ppm) and vinyl protons (δ 5.0–6.5 ppm) .

- X-ray crystallography : The compound crystallizes in the monoclinic P2₁/c space group with cell parameters a = 16.678 Å, b = 17.492 Å, c = 8.286 Å, and β = 97.50°. Intermolecular C–H···F hydrogen bonds and halogen interactions stabilize the lattice .

- Melting point analysis : Consistent with reported values (e.g., 130–134°C for related hydroxyquinoline derivatives) .

Q. What analytical techniques are used to assess purity and identity during synthesis?

- Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : To quantify purity (>98% by GC) .

- Elemental analysis : Matches calculated C, H, N, and F percentages.

- Mass spectrometry : Accurate mass (e.g., 309.0224 for carboxylic acid derivatives) confirms molecular formula .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic refinement parameters (e.g., high R₁/wR₂ values)?

- Methodological Answer: Elevated R₁ (0.1043) and wR₂ (0.2207) values may indicate:

- Data quality issues : Ensure high-resolution data collection (e.g., <1.0 Å) and correct absorption corrections.

- Disordered atoms or twinning : Use SHELXL refinement tools (e.g., PART, TWIN commands) .

- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry validation .

Q. What strategies optimize reaction yields in substitution reactions at the 4-position of the quinoline core?

- Methodological Answer:

- Stoichiometry : A 2:1 molar ratio of chloro-quinoline to diamine ensures complete substitution .

- Solvent choice : Polar aprotic solvents (e.g., NMP) enhance nucleophilicity .

- Temperature control : Heating (80–100°C) accelerates reactivity, while cooling induces crystallization .

- Steric mitigation : Use bulky bases (e.g., triethylamine) to deprotonate intermediates and reduce side reactions .

Q. How do intermolecular interactions influence the solid-state properties of this compound?

- Methodological Answer:

- C–H···F hydrogen bonds : Stabilize molecular packing, as observed in X-ray structures .

- Halogen···halogen interactions : Type I F···F contacts (3.2–3.5 Å) contribute to lattice rigidity.

- Design implications : Co-crystallization with halogen-bond acceptors (e.g., pyridines) can modulate solubility and stability .

Q. What challenges arise in functionalizing the quinoline core at the 4-position, and how are they mitigated?

- Methodological Answer:

- Steric hindrance : Trifluoromethyl groups at positions 2 and 8 impede electrophilic substitution. Mitigation includes:

- Transition metal catalysis : Pd-mediated cross-coupling for vinyl or aryl introductions .

- High-temperature protocols : Facilitate reactivity in refluxing NMP .

- Electronic effects : Electron-withdrawing CF₃ groups deactivate the ring. Use strong nucleophiles (e.g., Grignard reagents) for displacement .

Q. How can researchers evaluate the antimycobacterial or antimalarial potential of derivatives?

- Methodological Answer:

- In vitro assays :

- Microplate Alamar Blue assay : Test against Mycobacterium tuberculosis H37Rv (MIC values <1 µg/mL for active compounds) .

- Plasmodium falciparum cultures : Measure IC₅₀ for antimalarial activity .

- Structure-Activity Relationship (SAR) : Modify side chains (e.g., morpholino, piperidino) to enhance bioavailability and reduce cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。